3-(2-Methylphenyl)-3-oxopropanal
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Overview
Description
3-(2-Methylphenyl)-3-oxopropanal is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3-(2-Methylphenyl)propanoic acid.
Reduction: 3-(2-Methylphenyl)-3-hydroxypropanal.
Substitution: 3-(2-Chloromethylphenyl)-3-oxopropanal.
Scientific Research Applications
3-(2-Methylphenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde with similar reactivity but lacks the methylphenyl substitution.
3-(4-Methylphenyl)-3-oxopropanal: A structural isomer with the methyl group in a different position on the phenyl ring.
3-(2-Chlorophenyl)-3-oxopropanal: A compound with a chlorine substituent instead of a methyl group.
Uniqueness
3-(2-Methylphenyl)-3-oxopropanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(2-methylphenyl)-3-oxopropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTWGLQOLYWOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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